2-(Dipropylsulfamoyl)benzoic acid, commonly known as Probenecid, is a sulfonamide compound characterized by the presence of a dipropylsulfamoyl group attached to a benzoic acid moiety. It is primarily classified as a uricosuric agent, meaning it facilitates the excretion of uric acid in the urine, making it useful in treating conditions like gout and hyperuricemia. The chemical formula for Probenecid is C13H19NO4S, and its CAS number is 57-66-9 .
The synthesis of 2-(Dipropylsulfamoyl)benzoic acid typically involves several key steps that utilize various chemical reactions. The general synthetic route includes:
The molecular structure of 2-(Dipropylsulfamoyl)benzoic acid features a benzoic acid backbone with a dipropylsulfamoyl substituent. The structure can be represented as follows:
The compound exhibits polar characteristics due to the presence of both sulfonamide and carboxylic acid functional groups, which contribute to its solubility in water and various organic solvents .
2-(Dipropylsulfamoyl)benzoic acid participates in several chemical reactions that highlight its reactivity:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The primary mechanism of action of 2-(Dipropylsulfamoyl)benzoic acid as a uricosuric agent involves inhibition of renal tubular reabsorption of uric acid. By blocking specific organic anion transporters in the kidneys, Probenecid increases the excretion of uric acid into urine, thereby lowering serum urate levels. This mechanism is particularly beneficial in managing gout by preventing urate crystal formation in joints .
The physical and chemical properties of 2-(Dipropylsulfamoyl)benzoic acid are critical for understanding its behavior in biological systems:
2-(Dipropylsulfamoyl)benzoic acid has several significant applications in scientific research and medicine:
The structural core of 2-(dipropylsulfamoyl)benzoic acid serves as a versatile template for rational drug design, primarily due to its dual pharmacophoric elements: the sulfonamide group and the benzoic acid moiety. Scaffold optimization focuses on modifying the N-alkyl chains of the sulfonamide group and the carboxylate positioning to enhance target specificity and physicochemical properties. For instance, replacing the N-dipropyl groups with cyclic amines (e.g., N-alkylpiperidine or N-alkylmorpholine) improves hydrophobic interactions within enzyme active sites, as demonstrated in probenecid derivatives targeting carbonic anhydrases [8]. Additionally, ortho-substitution of the benzoic acid group (as in 2-(dipropylsulfamoyl)benzoic acid) induces steric constraints that favor binding to shallow protein pockets, unlike para-substituted analogues [2].
A critical strategy involves converting the carboxylic acid to amides or hydroxamates to modulate polarity and hydrogen-bonding capacity. In probenecid analogues, amidation with aryl/heteroaryl groups enhanced selectivity for transmembrane isoforms hCA IX/XII over cytosolic hCA I/II. For example, cyclohexylamide derivatives achieved >80-fold selectivity for hCA XII (Ki = 15.3 nM) [8]. Table 1 summarizes key structure-activity relationships (SAR):
Table 1: Impact of Benzoic Acid Modifications on Carbonic Anhydrase Inhibition
Derivative | R Group (Amide) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity vs. hCA I/II |
---|---|---|---|---|
Probenecid (parent) | -OH | 1,250 | 980 | <10-fold |
Compound 4 [8] | 4-Methylcyclohexyl | 61.3 | 15.3 | >650-fold |
Compound 7 [8] | 3-Pyridyl | 20.6 | 41.2 | >485-fold |
The benzoic acid scaffold exhibits promise in disrupting protein-protein interactions (PPIs) involving anti-apoptotic Bcl-2 family proteins, which are overexpressed in malignancies. Computational docking reveals that 4-(4-fluorophenyl)benzoic acid (structurally analogous to 2-(dipropylsulfamoyl)benzoic acid) binds to the BH3-binding groove of Bcl-2 via hydrophobic contacts with Phe63 and Tyr67 residues. The fluorophenyl moiety enhances π-stacking, while the carboxylate forms salt bridges with Arg105 [3]. Notably, the sulfonamide group in 2-(dipropylsulfamoyl)benzoic acid may mimic these interactions by occupying a subpocket lined by Leu96 and Val92.
Optimization efforts focus on rigidifying the biaryl axis to improve binding entropy. Introducing conformational constraints, such as ortho-sulfonamide substitution, reduces the free energy of binding (ΔG) by limiting rotational flexibility. Compound 6 (4-(4-fluorophenyl)benzoic acid) achieves a dissociation constant (KD) of 400 μM for Bcl-2 [3], suggesting that sulfonamide analogues could reach sub-100 μM affinity through optimized van der Waals contacts.
Sulfonamide functionalization is pivotal for enhancing binding affinity through two mechanisms: (1) zinc coordination in metalloenzymes like carbonic anhydrases (CAs), and (2) hydrophobic pocket occupancy in targets like Bcl-2. Tertiary sulfonamides (e.g., N,N-dipropylsulfamoyl) act as non-classical CA inhibitors by sterically blocking the active site entrance without direct zinc coordination, unlike primary sulfonamides. This confers isoform selectivity; probenecid derivatives with tertiary sulfonamides inhibit tumor-associated hCA IX/XII at nanomolar levels while sparing off-target hCA I/II (Ki >10,000 nM) [8].
Recent studies on sulfonamide-diazo-benzoic acid hybrids demonstrate that sulfonamide positioning dictates binding kinetics. Fluorescence quenching assays confirm static quenching of hCA II, with binding constants (Kb) of 104–105 M−1 driven by van der Waals forces and hydrogen bonding [9]. Table 2 compares binding modes:
Table 2: Sulfonamide Functionalization Effects on Target Engagement
Sulfonamide Type | Target | Binding Mechanism | Affinity Enhancement Strategy |
---|---|---|---|
Primary (-SO2NH2) | hCA II | Zinc coordination | N/A (classical inhibitor) |
Tertiary (-SO2NR2) | hCA IX/XII | Hydrophobic cleft occlusion | N-alkyl elongation (e.g., dipropyl) [8] |
Hybrid (-SO2N=N-Ar) | hCA II | Active site entrance blockade | Diazolinkers enabling π-stacking [9] |
Furthermore, replacing sulfur with carbon in sulfonamide bioisosteres diminishes activity, underscoring the sulfonyl group’s role in polar interactions. Molecular dynamics simulations reveal that 2-(dipropylsulfamoyl)benzoic acid maintains stable hydrogen bonds with Thr199 and Glu106 in hCA XII over 50 ns trajectories, validating its “tail approach” design [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1